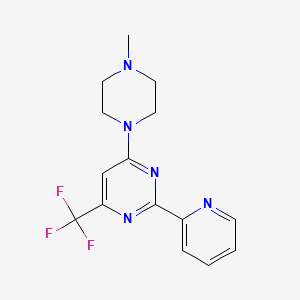
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine, commonly known as MPTP, is a chemical compound that has been widely studied due to its potential applications in scientific research. MPTP belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for various biochemical and physiological studies.
Scientific Research Applications
Pharmacological Properties and Antiemetic Agents
The synthesis and pharmacological evaluation of a series of new compounds, including variations of the pyrimidine structure, have shown a broad spectrum of pharmacological activities. Notably, some compounds in this chemical series exhibit significant antiemetic activity along with tranquilizing, analgesic, antiserotonin, and musculotropic-spasmolytic properties. These findings suggest the potential of pyrimidine derivatives in clinical investigations for various therapeutic applications, specifically highlighting two compounds with powerful antiemetic activity for further clinical exploration (Mattioda et al., 1975).
Histamine H4 Receptor Ligands
Research into 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R) has been significant. A study focusing on the synthesis and structure-activity relationship (SAR) of these compounds identified several with potent in vitro anti-inflammatory and antinociceptive activities. This supports the potential of H4R antagonists in treating pain and inflammation. The optimization process led to compounds with notable efficacy in both in vitro assays and animal models, suggesting the therapeutic promise of these pyrimidine derivatives (Altenbach et al., 2008).
Anticancer and Anti-5-lipoxygenase Agents
A novel series of pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities. These compounds, synthesized through various chemical reactions, were evaluated against certain cancer cell lines and for their ability to inhibit 5-lipoxygenase, a key enzyme involved in inflammation. The study's findings contribute to understanding the structure-activity relationship of these derivatives and their potential as therapeutic agents for cancer and inflammatory diseases (Rahmouni et al., 2016).
Drug-likeness and Receptor Affinity
Investigations into the drug-likeness of 2-aminopyrimidines, especially concerning their affinity towards histamine H3 and H4 receptors, have provided insights into their potential as drug candidates. The study examined a small series of compounds for their binding affinity and selectivity, revealing that certain modifications could result in compounds with high receptor affinity and desirable drug-likeness properties. These findings are crucial for the development of potential ligands for treating related disorders (Sadek et al., 2014).
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl group often play an important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
Without specific information, it’s difficult to say how “4-(4-Methylpiperazino)-2-(2-pyridinyl)-6-(trifluoromethyl)pyrimidine” interacts with its targets. The trifluoromethyl group is often involved in the trifluoromethylation of carbon-centered radical intermediates .
Biochemical Pathways
The trifluoromethyl group can affect various biochemical pathways depending on the specific target it interacts with .
Result of Action
The trifluoromethyl group can have significant effects on the properties of the compound, including its reactivity and interactions with biological targets .
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2-pyridin-2-yl-6-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5/c1-22-6-8-23(9-7-22)13-10-12(15(16,17)18)20-14(21-13)11-4-2-3-5-19-11/h2-5,10H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSVFVJFBVZAKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


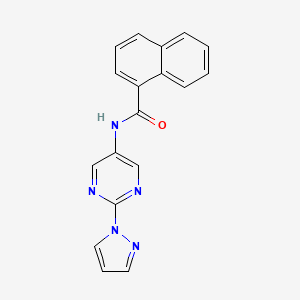
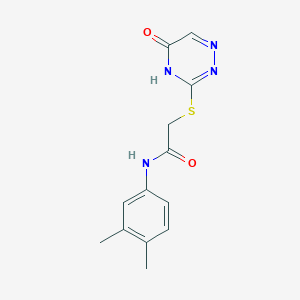
![ethyl 2-(2-(1-(2,3-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2557382.png)
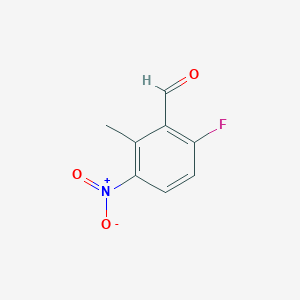
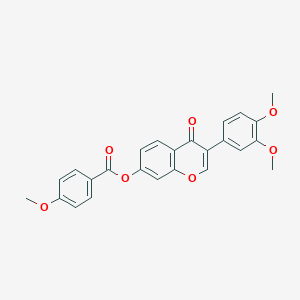


![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
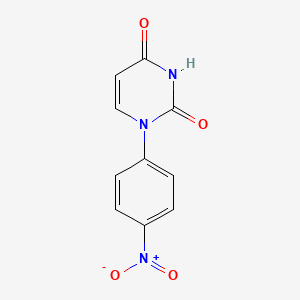
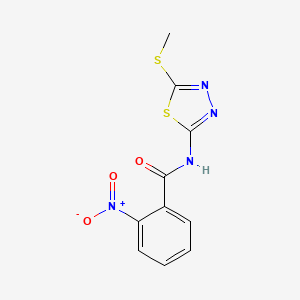

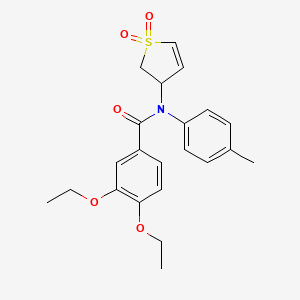
![6-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-3-carboxamide](/img/structure/B2557396.png)